BenchChemオンラインストアへようこそ!

7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Regioselective bromination NMR structural confirmation Cyclopentapyrimidine synthesis

7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (CAS 1447671-23-9) is a heterocyclic compound belonging to the cyclopenta[d]pyrimidine-2,4-dione (fused uracil) class, characterized by a bromine atom substituted exclusively at the 7-position of the aliphatic cyclopentane ring. With molecular formula C₇H₇BrN₂O₂ and molecular weight 231.05 g/mol, this compound is synthesized via direct bromination of the parent 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (CAS 5466-00-2) using Br₂ in glacial acetic acid at controlled temperature (5–10 °C), affording a 73% isolated yield of white crystals that decompose at 220 °C.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Cat. No. B11874993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESC1CC2=C(C1Br)NC(=O)NC2=O
InChIInChI=1S/C7H7BrN2O2/c8-4-2-1-3-5(4)9-7(12)10-6(3)11/h4H,1-2H2,(H2,9,10,11,12)
InChIKeyUDWQJAGTIOJXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione – A Regioselectively Brominated Cyclopentapyrimidinedione Building Block for Diversifiable Nucleophilic Derivatization


7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (CAS 1447671-23-9) is a heterocyclic compound belonging to the cyclopenta[d]pyrimidine-2,4-dione (fused uracil) class, characterized by a bromine atom substituted exclusively at the 7-position of the aliphatic cyclopentane ring [1]. With molecular formula C₇H₇BrN₂O₂ and molecular weight 231.05 g/mol, this compound is synthesized via direct bromination of the parent 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (CAS 5466-00-2) using Br₂ in glacial acetic acid at controlled temperature (5–10 °C), affording a 73% isolated yield of white crystals that decompose at 220 °C [1]. Its primary value proposition lies in serving as a versatile electrophilic intermediate that undergoes nucleophilic substitution with a broad panel of N-nucleophiles—including piperidine, methylpiperazine, morpholine, pyrrolidine, azepane, and hydrazine—to generate 7-amino-substituted derivatives in high yields [1], as well as enabling access to 7-thio derivatives with quantifiable antioxidant activity [2].

Why the 7-Bromo Cyclopentapyrimidinedione Cannot Be Replaced by Generic or Regioisomeric Analogs in Derivatization-Centric Research Programs


Generic substitution within the cyclopenta[d]pyrimidine-2,4-dione series is precluded by three critical factors. First, the parent non-brominated compound (CAS 5466-00-2) lacks the electrophilic leaving group at C7 required for nucleophilic displacement, rendering it inert toward the amine and thiol nucleophiles that smoothly derivatize the 7-bromo analog [1]. Second, regioisomeric bromo analogs such as 2-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine bear the bromine substituent on the electron-deficient pyrimidine ring rather than the aliphatic cyclopentane ring, resulting in fundamentally different reactivity profiles—the aromatic C2–Br bond exhibits diminished susceptibility to Sₙ2-type displacement compared with the aliphatic C7–Br bond [1]. Third, the 7-bromo substitution pattern uniquely positions the compound as a gateway to 7-thio derivatives whose antioxidant activity (ranging from −60% to +80% in the Fe²⁺-dependent adrenaline oxidation assay, depending on the thioether substituent) has been quantitatively mapped, a structure–activity relationship inaccessible from other substitutional isomers [2]. These differentiation dimensions carry direct consequences for procurement: selecting the wrong analog yields an unreactive intermediate, halting the intended derivatization sequence.

Quantitative Differentiation Evidence for 7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Against Closest Analogs


Regioselective C7 Bromination on the Aliphatic Ring: NMR-Confirmed Substitution Pattern Versus Pyrimidine-Ring Bromo Regioisomers

The bromination of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (1) with Br₂ in glacial acetic acid at 5–10 °C yields exclusively 7-bromo substitution on the aliphatic cyclopentane ring (compound 2), with no detectable bromination on the pyrimidine ring [1]. The regiochemistry was unambiguously established through ¹H and ¹³C NMR analysis of the downstream N-alkylated derivatives, which confirmed that the bromine atom resides at C7 of the alicycle, not at C2, C4, or C5 of the pyrimidine moiety [1]. This contrasts with 2-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine and 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine, where the bromine is located on the electron-deficient heteroaromatic ring, conferring fundamentally different reactivity [1].

Regioselective bromination NMR structural confirmation Cyclopentapyrimidine synthesis

Nucleophilic Substitution Yields with Cyclic Amines: Direct Reactivity Comparison Versus the Non-Brominated Parent Compound

The 7-bromo compound (2) undergoes nucleophilic substitution with a panel of six N-nucleophiles in ethanol at room temperature to afford 7-amino derivatives 3a–f [1]. Two representative examples with full characterization: reaction with piperidine (5 h) gives 7-(piperidin-1-yl) derivative 3a in 81% yield (3.8 g from 0.02 mol scale, m.p. 248–250 °C); reaction with N-methylpiperazine (6 h) gives 7-(4-methylpiperazin-1-yl) derivative 3b in 76% yield (3.8 g, m.p. 248–250 °C) [1]. The parent non-brominated compound (CAS 5466-00-2) cannot undergo these substitutions because it lacks the C7 leaving group, yielding 0% conversion under identical conditions.

Nucleophilic substitution Amine derivatization Synthetic intermediate

Gateway to 7-Thio Derivatives with Quantified Antioxidant Activity: Cross-Study Comparison with Reference Antioxidant Standards

The 7-bromo compound serves as the essential precursor to 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, accessed via reaction with thiourea followed by alkylation [1]. In the downstream study by Kononevich et al. (2015), the antioxidant activity of 7-thio derivatives was quantified using the Fe²⁺-dependent oxidation of adrenaline in vitro model [2]. Compound 3 (bearing a free SH group) exhibited the highest antiradical activity at 80%, outperforming the reference standards ionol, quercetin, ketorolac, and diclofenac [2]. Benzylthioethers with para-halogen substituents also showed high activity: 4f (64%) and 4e (56%), while ortho-halogenated benzylthioethers 4c and 4d displayed prooxidant behavior (−6.67% and −60%, respectively) [2].

Antioxidant activity Thioether derivatives Free radical scavenging

Elemental Analysis and Purity Specifications: Procurement-Relevant Quality Metrics Versus the Parent Compound

The 7-bromo compound has been rigorously characterized by elemental analysis: found C 36.72%, H 3.27%, N 12.51% versus calculated C 36.39%, H 3.05%, N 12.12% for C₇H₇BrN₂O₂ [1]. Commercially, the compound is available at 98% purity (NLT 98%) from multiple suppliers including Fluorochem (cat. 10-F610119), Leyan (cat. 1138865), and MolCore (cat. MC524215), with storage at 20 °C for 2 years . In comparison, the parent non-brominated compound (CAS 5466-00-2) is typically supplied at 95% purity .

Quality control Elemental analysis Commercial purity

Procurement-Driven Application Scenarios for 7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione


Medicinal Chemistry: Synthesis of 7-Amino-Substituted Cyclopentapyrimidinedione Libraries for Biological Screening

The 7-bromo compound is the optimal starting material for constructing focused libraries of 7-amino-substituted cyclopenta[d]pyrimidine-2,4-diones via nucleophilic displacement with primary or secondary amines. As demonstrated by Papoyan et al. [1], six diverse N-nucleophiles (piperidine, methylpiperazine, morpholine, pyrrolidine, azepane, hydrazine) react cleanly with the 7-bromo intermediate in ethanol at room temperature, affording products in 76–81% isolated yields without requiring protecting groups, catalysts, or chromatographic purification. The aliphatic C7–Br bond ensures predictable Sₙ2 reactivity that is not achievable with the parent non-brominated scaffold or with 2-bromo/4-bromo regioisomers. This scenario is directly applicable to medicinal chemistry programs exploring cyclopentapyrimidinediones as kinase inhibitor scaffolds, antispasmodic agents, or CRF1 receptor antagonists, where the cyclopenta[d]pyrimidine core has established precedent [1].

Antioxidant Drug Discovery: Synthesis of 7-Thio Derivatives with Tunable Redox Activity for Oxidative Stress-Related Indications

The 7-bromo compound is the essential precursor for generating 7-thio derivatives of cyclopenta[d]pyrimidine-2,4-dione, a compound class whose antioxidant activity has been quantitatively profiled by Kononevich et al. [2]. The 7-thio series exhibits a remarkable 140-percentage-point activity range (from −60% prooxidant to +80% antioxidant) in the Fe²⁺-dependent adrenaline oxidation assay, with the free thiol derivative (compound 3, 80%) outperforming reference antioxidants ionol, quercetin, ketorolac, and diclofenac [2]. Researchers investigating oxidative stress-related pathologies—including neurodegenerative, cardiovascular, and inflammatory conditions—can use the 7-bromo intermediate as a gateway to systematically explore this SAR space. Critically, the prooxidant congeners 4c (−6.67%) and 4d (−60%) also represent potential leads for redox-cycling anticancer prodrug strategies, making the 7-bromo compound a single-entry point into both antioxidant and prooxidant chemical space [2].

Agrochemical Research: Synthesis of Halogenated Cyclopentapyrimidinedione Herbicide Analogs

Process Chemistry: Late-Stage Functionalization of the Cyclopentapyrimidinedione Core in Multi-Step Syntheses

In multi-step synthetic sequences where the cyclopenta[d]pyrimidine-2,4-dione core is constructed early, the 7-bromo compound enables late-stage diversification through its reactive aliphatic C7–Br bond. Unlike aromatic bromine substituents on the pyrimidine ring that require palladium-catalyzed cross-coupling conditions, the aliphatic C7–Br bond undergoes facile nucleophilic displacement under mild conditions (ethanol, room temperature, 4–6 h) with a broad scope of amine nucleophiles [1]. This orthogonal reactivity allows process chemists to install the C7 substituent as the final step without disturbing pre-existing functionality elsewhere in the molecule, a strategic advantage not offered by the parent compound, 2-bromo regioisomers, or 7-chloro/7-fluoro analogs whose reactivity profiles differ substantially. The 98% commercial purity and rigorous elemental analysis characterization [1] further support its use in regulated GMP or ISO-certified manufacturing environments.

Quote Request

Request a Quote for 7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.